4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
Overview
Description
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide is a heterocyclic compound with the molecular formula C8H10N2O2 . This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . The structure consists of a benzene ring fused with an isoxazole ring, making it a unique and interesting compound for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid to form the isoxazole ring . This reaction is usually carried out in the presence of a base at room temperature .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using similar precursors and conditions as in laboratory synthesis. The use of catalysts such as Cu(I) or Ru(II) can enhance the efficiency of the cyclization process . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit Hsp90 and HDAC6, which are involved in protein folding and gene expression, respectively . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Benzisoxazole: Similar to isoxazole but with a fused benzene ring.
4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid: Another derivative with similar structural features.
Uniqueness: 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCUMKTYSGYTGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670190 | |
Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-50-0 | |
Record name | 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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